

Core Mechanism of Action: Reinvigorating T-Cell Activity

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Avelumab employs a dual mechanism of action to enhance the body's anti-tumor immune response. The primary mechanism is the blockade of the PD-L1 immune checkpoint, which directly restores and potentiates T-cell effector functions.

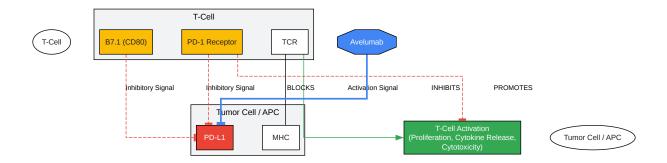
Checkpoint Blockade: Releasing the Brakes on T-Cells

Programmed death-ligand 1 (PD-L1) is an immune checkpoint ligand frequently overexpressed by cancer cells to evade immune destruction.[1] It binds to two key receptors on T-cells:

- Programmed Death-1 (PD-1): The primary inhibitory receptor that, upon binding PD-L1, suppresses T-cell activation, proliferation, and cytotoxicity.[1]
- B7.1 (CD80): A secondary inhibitory receptor that can also be expressed on T-cells and antigen-presenting cells (APCs).[1]

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that specifically binds to PD-L1, physically preventing its interaction with both PD-1 and B7.1 receptors.[1] This blockade effectively removes the inhibitory signals, leading to the reactivation of anti-tumor T-cells within the tumor microenvironment.[1] The restored T-cell activity manifests as enhanced proliferation, increased cytokine production (e.g., Interferon-gamma), and more effective tumor cell killing.





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Caption: Avelumab blocks the PD-L1/PD-1 inhibitory axis to restore T-cell activation.

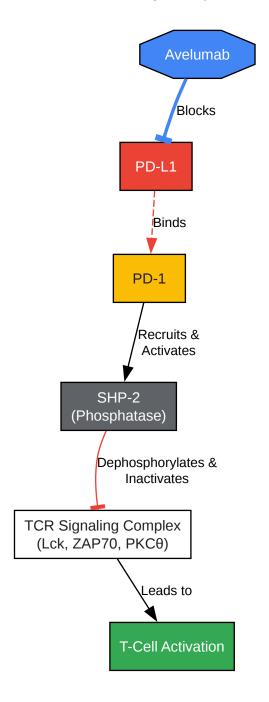
PD-1 Downstream Signaling Pathway

The engagement of PD-1 by PD-L1 initiates an intracellular signaling cascade that actively suppresses T-cell activation. The cytoplasmic tail of the PD-1 receptor contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).

- Phosphorylation: Upon PD-L1 binding, tyrosine residues within these motifs become phosphorylated.
- Recruitment of Phosphatases: The phosphorylated ITSM serves as a docking site for the Src homology region 2 (SH2)-domain-containing protein tyrosine phosphatase-2 (SHP-2).
- Dephosphorylation of TCR Effectors: SHP-2 then dephosphorylates and inactivates key proximal signaling molecules of the T-cell receptor (TCR) complex, including Lck, ZAP70, and PKCθ.
- Inhibition of T-Cell Function: The deactivation of these critical kinases halts the downstream signaling pathways (such as the PI3K/AKT and Ras/MAPK pathways) that are essential for T-cell proliferation, survival, and cytokine production.



Avelumab, by preventing the initial PD-L1/PD-1 binding, keeps this entire inhibitory cascade from being initiated, allowing the TCR activation signal to proceed unimpeded.



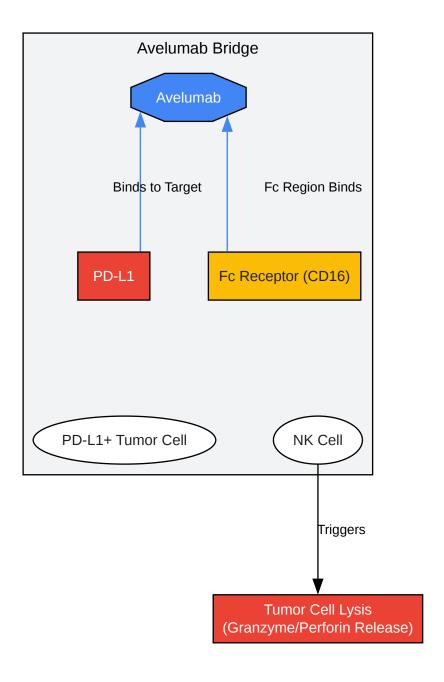
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Caption: Avelumab prevents PD-1 from recruiting SHP-2, preserving TCR signaling.

Secondary Mechanism: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)



Unlike other anti-PD-L1/PD-1 antibodies that are engineered to be immunologically silent, avelumab possesses a native, wild-type human IgG1 fragment crystallizable (Fc) region. This functional Fc region enables avelumab to act as a bridge between PD-L1-expressing tumor cells and innate immune effector cells, primarily Natural Killer (NK) cells, that express Fc receptors (e.g., CD16/FcyRIIIa). This engagement triggers Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), leading to the direct lysis of tumor cells. This represents a distinct, T-cell-independent mechanism of anti-tumor activity that complements its checkpoint blockade function.



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Caption: Avelumab's Fc region engages NK cells to induce ADCC against tumor cells.

Quantitative Data on Avelumab's Effects

The functional consequences of avelumab's mechanisms have been quantified in numerous preclinical and clinical studies.

In Vitro Enhancement of Anti-Tumor Cytotoxicity

Avelumab significantly enhances the lytic activity of immune effector cells against PD-L1-expressing tumor cells.



Target Cells	Effector Cells	Effector:Tar get Ratio	Condition	% Specific Lysis	Reference
Matured moDCs ¹	Purified NK Cells	60:1	Avelumab	~55%	
Matured moDCs ¹	Purified NK Cells	60:1	No Antibody Control	~10%	
Human Carcinoma Lines (n=18)	PBMCs	Not Specified	Avelumab	Lysis in 8 of 18 cell lines	-
TNBC ² Cell Lines (High PD-L1)	PBMCs	NK:BC³ Ratio 5:1	Avelumab	Significant increase vs. control	-
¹ Monocyte- derived Dendritic Cells					
² Triple- Negative Breast Cancer	_				
³ Natural Killer Cell : Breast Cancer Cell	_				

Enhancement of T-Cell and NK-Cell Activity Markers

Avelumab treatment leads to the upregulation of key activation and degranulation markers on immune cells.



Effector Cells	Stimulation	Marker	Result	Reference
CD8+ T-Cells	CEFT Peptide Pool ¹	CD107a+ (Degranulation)	Increased frequency	
CD8+ T-Cells	CEFT Peptide Pool ¹	IFN-γ+	Increased frequency	
NK Cells	Co-culture with Tumor Cells	CD137 (Activation)	Enhanced surface expression	
NK Cells	Co-culture with Tumor Cells	IFN-y, TNF-α, LAMP-1	Enhanced protein levels	
Murine Splenocytes	MC38 Tumor Cells	IFN-γ (ELISpot)	Increased frequency of antigen-specific CD8+ cells	
¹ Peptide pool from Cytomegalovirus, Epstein-Barr virus, Influenza virus, Tetanus Toxin				

Key Experimental Protocols

The following sections describe the methodologies for core assays used to evaluate avelumab's bioactivity.

Protocol: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol assesses the ability of avelumab to induce lysis of target cells via effector cells.

1. Cell Preparation:

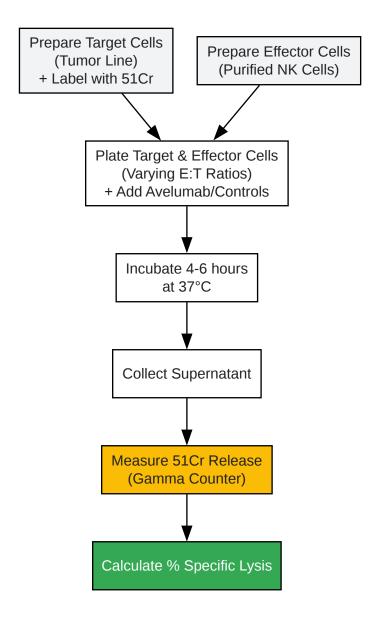


- Target Cells: Culture PD-L1-expressing tumor cells (e.g., H441 lung cancer line) or monocyte-derived dendritic cells (moDCs). Label target cells with 100 μCi of Chromium-51 (⁵¹Cr) for 1-2 hours at 37°C. Wash cells 3-4 times to remove excess ⁵¹Cr. Resuspend to a final concentration of 1x10⁵ cells/mL.
- Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For enhanced specificity, purify NK cells from PBMCs using a negative selection kit (e.g., Human NK Cell Isolation Kit).

2. Assay Setup:

- Plate 5,000 ⁵¹Cr-labeled target cells per well in a 96-well U-bottom plate.
- Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 60:1, 20:1, 6:1, 2:1).
- Add avelumab to treatment wells at a standard concentration (e.g., 1-10 μg/mL). Include an isotype control antibody and a "no antibody" control.
- Prepare control wells for spontaneous release (targets only) and maximum release (targets with a lysis agent like Triton X-100).
- 3. Incubation and Data Acquisition:
- Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Centrifuge the plate and collect 50-100 μL of supernatant from each well.
- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- 4. Data Analysis:
- Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *
 (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)





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Caption: Workflow for a standard Chromium-51 release ADCC assay.

Protocol: T-Cell Degranulation and Cytokine Production Assay

This flow cytometry-based assay simultaneously measures two key T-cell or NK-cell functions: degranulation (a proxy for cytotoxic activity) and intracellular cytokine production.

- 1. Cell Preparation and Co-culture:
- Isolate PBMCs from healthy donors to use as a source of effector cells.



- In a 96-well plate, co-culture 2.5 x 10⁵ PBMCs with target tumor cells at a 1:1 NK cell-to-tumor cell ratio.
- Add avelumab or an isotype control mAb (e.g., 1 μg/mL).
- Add a FITC-conjugated anti-CD107a antibody (clone H4A3) directly to the culture at the start
 of the incubation. CD107a (also known as LAMP-1) is a lysosomal membrane protein that is
 transiently expressed on the cell surface during degranulation.

2. Incubation:

- Incubate for 6 hours at 37°C in 5% CO2.
- After the first hour of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells. This prevents the secretion of cytokines, allowing them to accumulate intracellularly for detection.
- 3. Staining for Flow Cytometry:
- Harvest cells and wash.
- Perform surface staining for key immune cell markers (e.g., CD3, CD8, CD56) to identify Tcell and NK-cell subsets.
- Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
- Perform intracellular staining for cytokines such as IFN-y and TNF-α.
- 4. Data Acquisition and Analysis:
- Acquire events on a multicolor flow cytometer.
- Gate on the immune cell population of interest (e.g., CD3+/CD8+ cytotoxic T-cells).
- Quantify the percentage of cells positive for CD107a and the intracellular cytokines (e.g., % of CD8+ T-cells that are CD107a+IFN-y+).

Conclusion



Avelumab enhances T-cell activation through a robust, dual mechanism of action. By blocking the inhibitory PD-L1/PD-1 axis, it directly restores the function of suppressed anti-tumor T-cells. Concurrently, its native IgG1 Fc domain engages the innate immune system to mediate ADCC against PD-L1-positive tumor cells. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for professionals in the field to further investigate and harness the therapeutic potential of avelumab in cancer immunotherapy.

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